N-[1-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-2-thiophenecarboxamide
Overview
Description
N-[1-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-2-thiophenecarboxamide is an organic compound characterized by its unique structure, which includes a thiophene ring substituted with an ethyl group and a carboxamide group attached to a 3,4-dimethoxyphenyl ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-2-thiophenecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenyl ethylamine and 5-ethyl-2-thiophenecarboxylic acid.
Amide Bond Formation: The carboxylic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DMAP (4-dimethylaminopyridine) and anhydrous dichloromethane.
Purification: The reaction mixture is washed with hydrochloric acid, sodium bicarbonate solution, and saline solution, followed by drying over anhydrous sodium sulfate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, facilitated by the electron-donating methoxy groups.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones, depending on the extent of oxidation.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
N-[1-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-2-thiophenecarboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural similarity to bioactive molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-2-thiophenecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The methoxy groups on the aromatic ring can enhance its binding affinity through hydrogen bonding and hydrophobic interactions. The thiophene ring may also contribute to its electronic properties, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenyl)ethylamide: Similar structure but lacks the thiophene ring.
3,4-Dimethoxyphenylacetonitrile: Contains the 3,4-dimethoxyphenyl group but with a nitrile functional group instead of an amide.
3,4-Dimethoxyphenethylamine: A simpler structure with an amine group instead of an amide and thiophene ring.
Uniqueness
N-[1-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-2-thiophenecarboxamide is unique due to the presence of both the thiophene ring and the 3,4-dimethoxyphenyl ethyl moiety. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-5-ethylthiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-5-13-7-9-16(22-13)17(19)18-11(2)12-6-8-14(20-3)15(10-12)21-4/h6-11H,5H2,1-4H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUFWNJMJJWOPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NC(C)C2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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